1-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone
Description
1-(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone (CAS: 1351621-37-8) is a heterocyclic compound featuring a unique structural framework. Its molecular formula is C₂₁H₁₇ClN₄O₂, with a molecular weight of 392.8 g/mol . The structure integrates three key moieties:
- Azetidine ring: A four-membered nitrogen-containing heterocycle, which may enhance conformational rigidity and influence pharmacokinetic properties.
- Indole-1-yl ethanone: The indole moiety, attached via an acetyl group, is positioned at the 1-yl site, distinguishing it from analogs with indole substitutions at other positions.
The compound’s SMILES notation (O=C(Cn1ccc2ccccc21)N1CC(c2nc(-c3cccc(Cl)c3)no2)C1) reflects its connectivity, though critical physicochemical data (e.g., melting point, solubility, and stability) remain unreported in available literature . Computational modeling and experimental studies on similar compounds suggest that the 3-chlorophenyl and indole groups may synergistically enhance interactions with biological targets, such as enzymes or receptors .
Properties
IUPAC Name |
1-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-2-indol-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c22-17-6-3-5-15(10-17)20-23-21(28-24-20)16-11-26(12-16)19(27)13-25-9-8-14-4-1-2-7-18(14)25/h1-10,16H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRSLCQATDEDHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=CC3=CC=CC=C32)C4=NC(=NO4)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone is a derivative of the oxadiazole class, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties as evidenced by recent research findings.
Chemical Structure
The compound can be structurally represented as follows:
Antimicrobial Activity
Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. The specific compound has been evaluated against various bacterial strains.
Table 1: Antimicrobial Activity Summary
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 12.5 µg/mL | |
| Staphylococcus aureus | 6.25 µg/mL | |
| Pseudomonas aeruginosa | 25 µg/mL | |
| Candida albicans | 10 µg/mL |
The compound exhibited potent activity against Staphylococcus aureus, suggesting a mechanism that may involve disruption of cell wall synthesis or function. Molecular docking studies have indicated that the compound interacts effectively with bacterial DNA gyrase, a crucial enzyme for bacterial replication .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been widely studied. In vitro studies have shown that the compound induces apoptosis in various cancer cell lines.
Table 2: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (breast cancer) | 8.0 | Induction of apoptosis | |
| HeLa (cervical cancer) | 15.0 | Cell cycle arrest | |
| A549 (lung cancer) | 12.5 | Inhibition of proliferation |
The compound's ability to induce apoptosis in MCF-7 cells suggests it may activate caspase pathways or inhibit anti-apoptotic proteins, leading to programmed cell death .
Other Pharmacological Activities
Beyond antimicrobial and anticancer activities, the compound has shown potential in other areas:
- Antimalarial Activity : Preliminary studies indicate that it possesses activity against Plasmodium falciparum, comparable to established treatments like chloroquine .
- Antifungal Activity : The compound demonstrates antifungal effects against strains such as Aspergillus niger, with MIC values indicating significant potency compared to standard antifungal agents .
Case Studies
Recent case studies highlight the effectiveness of the compound in various applications:
- Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of this compound in a clinical setting, demonstrating its effectiveness against drug-resistant strains of bacteria, underscoring its potential as a therapeutic agent in treating resistant infections .
- Case Study on Cancer Cell Lines : Another study focused on the effects of this compound on cancer cell lines, revealing significant reductions in cell viability and increased apoptosis rates when treated with varying concentrations .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Chlorophenyl vs. Pyridine’s basic nitrogen may improve solubility but reduce lipophilicity .
- Indole Position: The indole-1-yl group in the target compound contrasts with indole-3-yl () or indole-5-yl () substitutions. Positional differences alter π-π stacking and hydrogen-bonding interactions, as demonstrated in cannabinoid receptor studies where indole-1-yl derivatives showed distinct binding profiles .
Impact of Heterocyclic Cores
- Azetidine vs.
- 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole : The 1,2,4-oxadiazole core (target compound) is less common than 1,3,4-oxadiazole (), with differences in dipole moments and hydrogen-bond acceptor capacity influencing receptor affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
